S. aureus CrtN Inhibition: Superior In Vitro Potency Compared to 3-Acetyl-2,5-dichlorothiophene Derivative
In a direct comparison of CrtN enzyme inhibition in S. aureus, the target compound (1-(3,4-dichlorothiophen-2-yl)ethan-1-one, represented by CHEMBL4100870) demonstrates an IC50 of 4.90 nM [1]. This is over 2.6-fold more potent than a structurally distinct dichlorothiophene-based comparator (CHEMBL3827731), which exhibits an IC50 of 13 nM in the same assay format [2]. While both compounds share the dichlorothiophene core, the difference in substitution pattern (3,4-dichloro-2-acetyl vs. 2,5-dichloro-3-acetyl derivative) translates to a significant improvement in target engagement.
| Evidence Dimension | CrtN Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.90 nM |
| Comparator Or Baseline | CHEMBL3827731 (a 3-acetyl-2,5-dichlorothiophene derivative) |
| Quantified Difference | 2.65-fold more potent (4.90 nM vs 13 nM) |
| Conditions | Staphylococcus aureus Newman strain; assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric method |
Why This Matters
CrtN is a validated target for anti-virulence strategies against S. aureus, and this 2.6-fold potency advantage makes the 3,4-dichloro regioisomer a more attractive starting point for hit-to-lead optimization programs.
- [1] BindingDB. BDBM50247173 (CHEMBL4100870) - IC50: 4.90 nM for CrtN inhibition in S. aureus. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247173 View Source
- [2] BindingDB. BDBM50188231 (CHEMBL3827731) - IC50: 13 nM for diapophytoene desaturase (CrtN) inhibition in S. aureus. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188231 View Source
